

Physical and chemical characteristics of 2-Bromo-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-nitroaniline

Cat. No.: B170609

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2-Bromo-3-fluoro-6-nitroaniline** is limited. This guide provides a comprehensive overview based on available information for the target compound and data from structurally similar molecules. All inferred data is clearly indicated.

Introduction

2-Bromo-3-fluoro-6-nitroaniline is a substituted aromatic amine containing bromine, fluorine, and a nitro group. Such poly-substituted anilines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The specific arrangement of the functional groups on the aniline ring offers a unique combination of steric and electronic properties, making it a potentially important building block for targeted molecular design. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromo and nitro groups provide reactive handles for further chemical transformations.

Physical and Chemical Characteristics

Detailed experimental data on the physical properties of **2-Bromo-3-fluoro-6-nitroaniline** are not readily available in the public domain. The following table summarizes the known and

calculated properties of the target compound, alongside experimental data for a structurally related isomer, 2-Bromo-5-fluoro-4-nitroaniline, for comparative purposes.

Property	2-Bromo-3-fluoro-6-nitroaniline	2-Bromo-5-fluoro-4-nitroaniline (Isomer for Comparison)
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂	C ₆ H ₄ BrFN ₂ O ₂
Molecular Weight	235.01 g/mol	235.01 g/mol [1]
Appearance	Not specified	-
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Density	Not available	Not available
Solubility	Not available	Not available
InChI	InChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2	InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 [1]
InChIKey	Not specified	PKDUOURYTVRBLI-UHFFFAOYSA-N [1]
CAS Number	Not specified	952664-69-6 [1]

Spectral Data

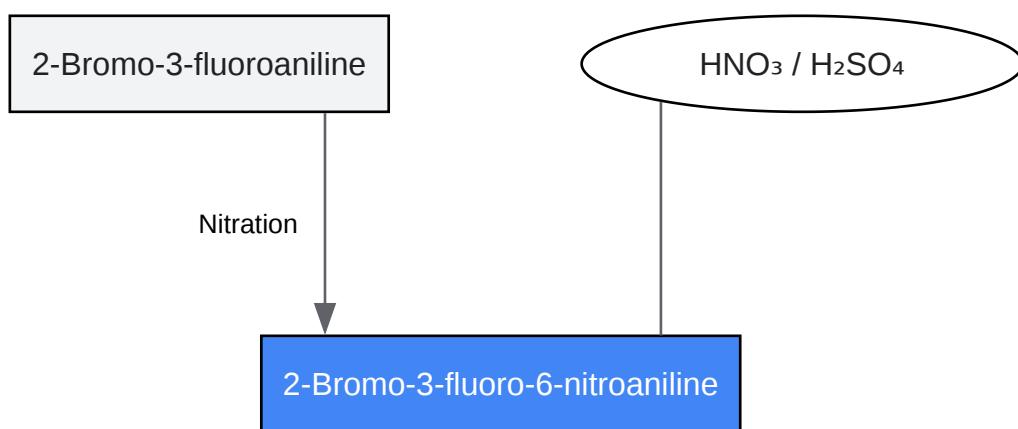
- FTIR Spectroscopy: An entry for an FTIR spectrum of **2-Bromo-3-fluoro-6-nitroaniline** exists in the SpectraBase database, confirming the compound's characterization.[\[2\]](#) However, the spectrum itself is not publicly detailed.
- NMR and Mass Spectrometry: There is no publicly available NMR or mass spectrometry data for **2-Bromo-3-fluoro-6-nitroaniline**.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **2-Bromo-3-fluoro-6-nitroaniline** is not available. However, a plausible and chemically sound method is the electrophilic nitration of the precursor, 2-bromo-3-fluoroaniline. The directing effects of the amino, bromo, and fluoro substituents would favor the introduction of the nitro group at the C6 position.

Proposed Synthetic Pathway: Nitration of 2-Bromo-3-fluoroaniline

The amino group is a strong activating, ortho-para director. The bromo and fluoro groups are deactivating but also ortho-para directing. The position para to the amino group is occupied by the bromo group. The positions ortho to the amino group are C2 (occupied by bromine) and C6. The C6 position is the most likely site for nitration due to steric hindrance at the C2 position and the strong activating effect of the amino group directing to the available ortho position.



[Click to download full resolution via product page](#)

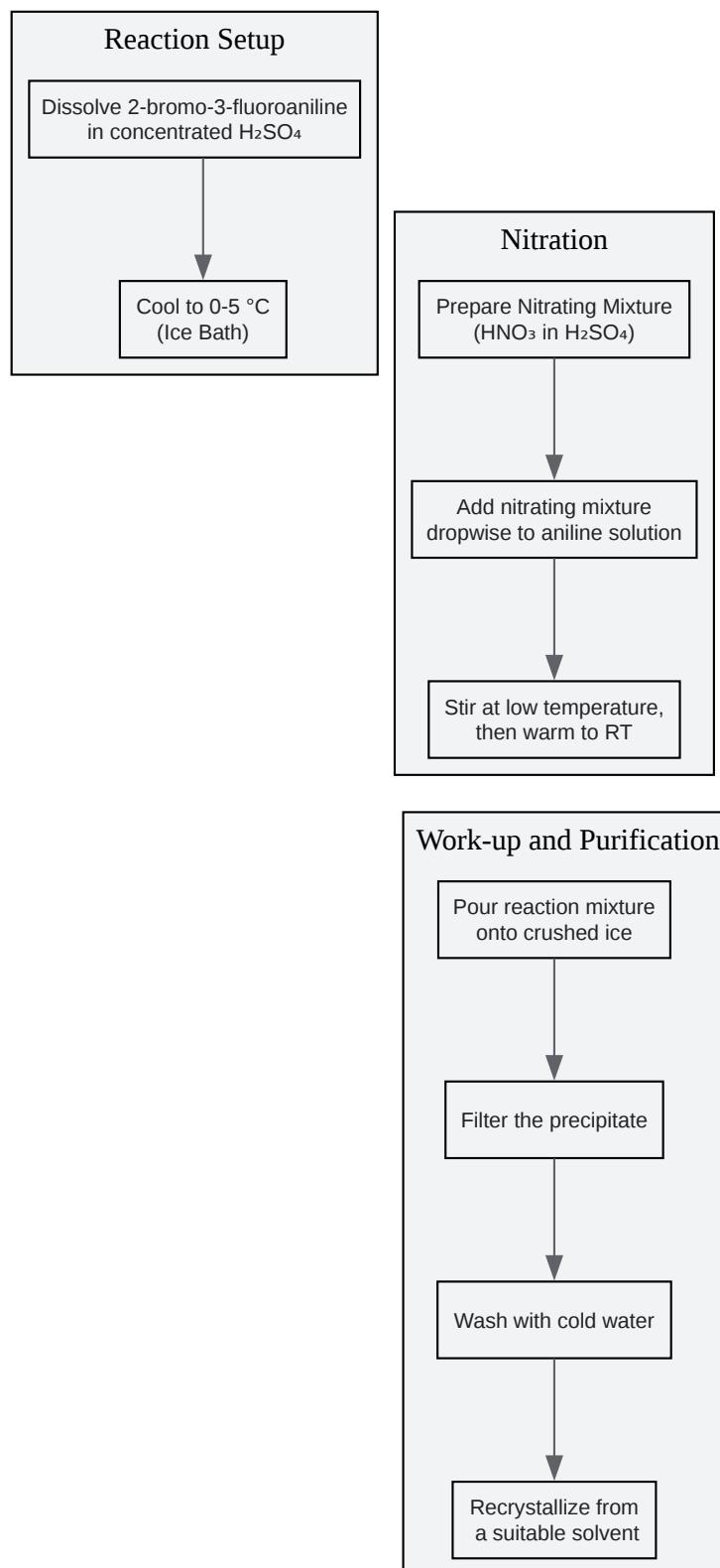
Caption: Proposed synthesis of **2-Bromo-3-fluoro-6-nitroaniline**.

Generalized Experimental Protocol for Nitration

This protocol is a generalized procedure based on standard nitration methods for anilines and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

- Protection of the Amino Group (Optional but Recommended):

- To prevent oxidation of the aniline and to have better control over the regioselectivity, the amino group can be protected, for example, by acetylation with acetic anhydride to form 2-bromo-3-fluoroacetanilide.
- Nitration:
 - The protected (or unprotected) 2-bromo-3-fluoroaniline is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (typically 0-5 °C), maintained with an ice bath.
 - A nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the stirred solution, ensuring the temperature remains low to control the reaction rate and prevent side reactions.
 - After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period, and then allowed to slowly warm to room temperature.
- Work-up and Isolation:
 - The reaction mixture is carefully poured onto crushed ice, which will cause the nitrated product to precipitate.
 - The precipitate is collected by filtration and washed with cold water until the washings are neutral to remove residual acid.
 - If the amino group was protected, a deprotection step (e.g., acid or base hydrolysis) is required.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the proposed nitration.

Chemical Reactivity and Potential Applications

The reactivity of **2-Bromo-3-fluoro-6-nitroaniline** is dictated by its functional groups:

- Amino Group: Can be diazotized and subsequently replaced by a variety of other functional groups. It can also undergo N-alkylation, N-acylation, and other reactions typical of anilines.
- Bromo Group: Can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds, or Buchwald-Hartwig amination to form carbon-nitrogen bonds.
- Nitro Group: Can be reduced to an amino group, providing a route to diamino derivatives.
- Aromatic Ring: Susceptible to further electrophilic or nucleophilic aromatic substitution, with the existing substituents directing the position of new groups.

While no specific applications for **2-Bromo-3-fluoro-6-nitroaniline** have been documented, its structural motifs are found in various biologically active molecules. Its potential as an intermediate in drug discovery is significant, allowing for the synthesis of a library of compounds for screening. The strategic placement of the bromo, fluoro, and nitro groups allows for sequential and site-selective modifications.

Safety and Handling

A specific safety data sheet (SDS) for **2-Bromo-3-fluoro-6-nitroaniline** is not widely available. The hazard profile must be inferred from related compounds.

Predicted Hazard Profile:

Based on the hazards of similar anilines containing bromo, fluoro, and nitro groups, **2-Bromo-3-fluoro-6-nitroaniline** should be handled with caution as a substance that is likely:

- Harmful if swallowed, in contact with skin, or if inhaled.[\[1\]](#)
- A skin and eye irritant.[\[1\]](#)
- Potentially causing respiratory irritation.[\[1\]](#)

- Toxic to aquatic life.

Recommended Precautions:

- Use in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a summary of the currently available information on **2-Bromo-3-fluoro-6-nitroaniline**. Further experimental work is required to fully characterize its physical, chemical, and biological properties. Researchers working with this compound should proceed with appropriate caution and refer to safety data for structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Bromo-5-fluoro-4-nitroaniline | C₆H₄BrFN₂O₂ | CID 57488513 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-Bromo-3-fluoro-6-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b170609#physical-and-chemical-characteristics-of-2-bromo-3-fluoro-6-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com